molecular formula C9H7NO3 B1331701 6-Acetyl-2(3H)-benzoxazolone CAS No. 54903-09-2

6-Acetyl-2(3H)-benzoxazolone

Cat. No.: B1331701
CAS No.: 54903-09-2
M. Wt: 177.16 g/mol
InChI Key: QXBNAXVXLAHDTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetyl-2(3H)-benzoxazolone is a heterocyclic compound with the molecular formula C9H7NO2 It is characterized by a benzoxazolone core with an acetyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-2(3H)-benzoxazolone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with acetic anhydride, followed by cyclization to form the benzoxazolone ring. The reaction is usually carried out in the presence of a base such as sodium acetate, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 6-Acetyl-2(3H)-benzoxazolone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the acetyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols are used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

6-Acetyl-2(3H)-benzoxazolone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Acetyl-2(3H)-benzoxazolone involves its interaction with various molecular targets. The acetyl group and the benzoxazolone core can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

    6-Acetyl-2(3H)-benzothiazolone: Similar in structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.

    6-Acetyl-2(3H)-benzimidazolone: Contains a nitrogen atom in place of the oxygen atom in the benzoxazolone ring.

    6-Acetyl-2(3H)-benzoxazinone: Features an additional nitrogen atom in the heterocyclic ring.

Uniqueness: 6-Acetyl-2(3H)-benzoxazolone is unique due to its specific electronic and steric properties conferred by the oxygen atom in the benzoxazolone ring. These properties influence its reactivity and interactions with other molecules, making it distinct from its sulfur and nitrogen analogs.

Properties

IUPAC Name

6-acetyl-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-5(11)6-2-3-7-8(4-6)13-9(12)10-7/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBNAXVXLAHDTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20203399
Record name 2(3H)-Benzoxazolone, 6-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54903-09-2
Record name 6-Acetyl-2(3H)-benzoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54903-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(3H)-Benzoxazolone, 6-acetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Benzoxazolone, 6-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-acetyl-2,3-dihydro-1,3-benzoxazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Acetyl-2(3H)-benzoxazolone
Reactant of Route 2
Reactant of Route 2
6-Acetyl-2(3H)-benzoxazolone
Reactant of Route 3
Reactant of Route 3
6-Acetyl-2(3H)-benzoxazolone
Reactant of Route 4
Reactant of Route 4
6-Acetyl-2(3H)-benzoxazolone
Reactant of Route 5
Reactant of Route 5
6-Acetyl-2(3H)-benzoxazolone
Reactant of Route 6
Reactant of Route 6
6-Acetyl-2(3H)-benzoxazolone
Customer
Q & A

Q1: How were 6-acyl-3-piperidinomethyl-2(3H)-benzoxazolones synthesized and what were their observed biological activities?

A1: Researchers synthesized a series of 6-acyl-3-piperidinomethyl-2(3H)-benzoxazolones by reacting 6-Acetyl-2(3H)-benzoxazolone derivatives with specific piperidine derivatives and formaldehyde in a methanol solution []. These synthesized compounds were then evaluated for their analgesic and anti-inflammatory properties. The analgesic activity was assessed using the modified Koster test, while the anti-inflammatory potential was determined through the carrageenan-induced mouse paw edema test and arachidonic acid edema assay. Results showed promising analgesic activity across the 15 synthesized compounds. Notably, compounds 1, 3, and 6 exhibited significant efficacy in inhibiting edema, highlighting their potential as anti-inflammatory agents [].

Q2: Did modifying the structure of this compound impact its biological activity?

A2: Yes, structural modifications significantly influenced the biological activity. When researchers incorporated a chalcone moiety into the structure, creating 5- or 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones, the compounds demonstrated cytotoxic activity against various cancer cell lines, including human leukemia (BV-173), and breast adenocarcinoma (MCF-7 and MDA-MB-231) []. The cytotoxic effect was concentration-dependent and observed at micromolar concentrations. Further investigation revealed that compound 3f, a specific derivative within this series, induced apoptosis in the BV-173 cell line, as evidenced by significant DNA fragmentation []. This finding suggests that these modified compounds may hold potential as anti-cancer agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.